molecular formula C24H25BrO3 B10946391 (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one

(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one

Cat. No.: B10946391
M. Wt: 441.4 g/mol
InChI Key: KCOGYQPRQBOSCW-BQYQJAHWSA-N
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Description

(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a bromophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one typically involves a multi-step process:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the adamantyl group, bromophenoxy group, and furan ring through a condensation reaction, often using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantyl group.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of synthetic molecules with biological systems, potentially leading to the discovery of new biochemical pathways or targets.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The bromophenoxy and furan groups may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-3-phenyl-2-propen-1-one: Lacks the bromophenoxy and furan groups, making it less versatile in terms of chemical reactivity.

    (E)-1-(1-Adamantyl)-3-(2-furyl)-2-propen-1-one:

Uniqueness

(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one is unique due to the combination of the adamantyl, bromophenoxy, and furan groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H25BrO3

Molecular Weight

441.4 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-[5-[(2-bromophenoxy)methyl]furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C24H25BrO3/c25-21-3-1-2-4-22(21)27-15-20-6-5-19(28-20)7-8-23(26)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-8,16-18H,9-15H2/b8-7+

InChI Key

KCOGYQPRQBOSCW-BQYQJAHWSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(O4)COC5=CC=CC=C5Br

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(O4)COC5=CC=CC=C5Br

Origin of Product

United States

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